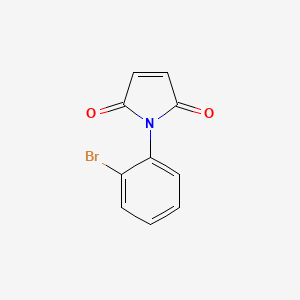

1-(2-bromophenyl)-1H-pyrrole-2,5-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2-Bromophenyl)-1H-pyrrole-2,5-dione is a chemical compound that has been the subject of various studies due to its interesting properties and potential applications. It is a derivative of pyrrole dione, which is known for its electron-deficient nature and its utility in the synthesis of various heterocyclic compounds.

Synthesis Analysis

The synthesis of derivatives of pyrrole dione, such as 1-(2-bromophenyl)-1H-pyrrole-2,5-dione, often involves the use of brominated precursors and cyclization reactions. For instance, 2-(2-Bromoallyl)-1,3-dicarbonyl compounds can be converted into tetrasubstituted pyrroles through base-promoted cyclization, which may yield compounds similar to 1-(2-bromophenyl)-1H-pyrrole-2,5-dione as minor products . Additionally, palladium-catalyzed carbonylative cyclization of β-bromo-α,β-unsaturated carboxylic acids with dimethylhydrazine under carbon monoxide pressure can lead to the formation of related 1-(dimethylamino)-1H-pyrrole-2,5-diones .

Molecular Structure Analysis

The molecular structure of compounds related to 1-(2-bromophenyl)-1H-pyrrole-2,5-dione has been characterized by various spectroscopic methods. For example, the crystal structure of a similar compound, 4-(2-bromophenyl)-3,4,7,8-tetrahydro-7,7-dimethyl-1-p-tolylquinoline-2,5(1H,6H)-dione, was determined by X-ray analysis, revealing a distorted boat conformation for the pyridine ring and the presence of non-classical hydrogen bonds .

Chemical Reactions Analysis

The reactivity of pyrrole dione derivatives can be explored through their interactions with various reagents. For instance, 1-phenyl-1H-pyrrole-2,5-dione derivatives have been studied for their behavior in reactions with 1,2,4-triazole-3(5)-thiol and 3-bromodihydrofuran-2(3H)-one, leading to the synthesis of novel compounds with potential antimicrobial activity .

Physical and Chemical Properties Analysis

The physical properties of 1-(2-bromophenyl)-1H-pyrrole-2,5-dione, such as solubility, have been studied in various solvents. The solubility of this compound in 14 pure solvents was determined using the shake-flask method, and it was found that the solubility increases with temperature and varies significantly depending on the solvent, with the highest solubility observed in DMF, NMP, and DMSO .

Applications De Recherche Scientifique

Corrosion Inhibition

1-(2-Bromophenyl)-1H-pyrrole-2,5-dione and its derivatives show potential as corrosion inhibitors. A study highlighted their effectiveness in preventing carbon steel corrosion in hydrochloric acid environments. These compounds demonstrate good inhibition efficiency, increasing with concentration. Their adsorption on steel surfaces follows Langmuir’s adsorption isotherm, primarily through a chemisorption process (Zarrouk et al., 2015).

Luminescent Materials

1-(2-Bromophenyl)-1H-pyrrole-2,5-dione-based polymers exhibit strong fluorescence and high quantum yield, making them suitable for use in luminescent materials. These polymers, due to their solubility in common organic solvents and their strong fluorescence properties, are potential candidates for electronic applications (Zhang & Tieke, 2008).

Solubility in Organic Solvents

The solubility of 1-(2-bromophenyl)-1H-pyrrole-2,5-dione in various pure solvents has been extensively studied. This research provides valuable data for understanding the solubility characteristics of this compound, which is crucial for its application in different scientific and industrial processes (Li et al., 2019).

Antimicrobial Activity

Research into the antimicrobial properties of 1-(2-bromophenyl)-1H-pyrrole-2,5-dione derivatives has shown promising results. These compounds have been tested against various bacterial strains, showing significant potential as antimicrobial agents (Holota et al., 2020).

Photophysical Measurements

The photophysical properties of 1-(2-bromophenyl)-1H-pyrrole-2,5-dione derivatives have been a subject of interest. Studies involving thin film formation and analysis using GIWAXS measurements provide insights into their structural ordering and potential applications in optoelectronics (Gendron et al., 2014).

Electron Transport Layer for Polymer Solar Cells

1-(2-Bromophenyl)-1H-pyrrole-2,5-dione-based polymers have been synthesized for use as electron transport layers in polymer solar cells. Their electron-deficient nature and planar structure offer high conductivity and electron mobility, enhancing the performance of solar cells (Hu et al., 2015).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

1-(2-bromophenyl)pyrrole-2,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO2/c11-7-3-1-2-4-8(7)12-9(13)5-6-10(12)14/h1-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTHZEDRPKCLGAR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N2C(=O)C=CC2=O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80351789 |

Source

|

| Record name | 1-(2-Bromophenyl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80351789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-bromophenyl)-1H-pyrrole-2,5-dione | |

CAS RN |

36817-47-7 |

Source

|

| Record name | 1-(2-Bromophenyl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80351789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(tert-butyl)-N'-{(E)-[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methylidene}benzenecarbohydrazide](/img/structure/B1332342.png)

![Bicyclo[4.2.0]octa-1,3,5-trien-7-ol](/img/structure/B1332364.png)